tert-Butyl 1-acetylcyclopropanecarboxylate
Description
tert-Butyl 1-acetylcyclopropanecarboxylate is a specialized organic compound featuring a cyclopropane ring substituted with an acetyl group (-COCH₃) and a tert-butyl ester (-COO-t-Bu) at the 1-position. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol. The cyclopropane ring introduces significant steric strain, enhancing reactivity compared to larger cycloalkanes. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or materials requiring rigid, strained frameworks .
Properties
IUPAC Name |
tert-butyl 1-acetylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(11)10(5-6-10)8(12)13-9(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPNOGPKTZGTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 1-acetylcyclopropanecarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl cyclopropanecarboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-acetylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
- Role : tert-Butyl 1-acetylcyclopropanecarboxylate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
- Reactions : The compound can undergo oxidation, reduction, and substitution reactions. For instance:
- Oxidation : Converts to carboxylic acids using oxidizing agents like potassium permanganate.
- Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.
- Substitution : The acetyl group can be replaced with other functional groups under specific conditions.
Potential Biological Applications
- Research indicates that this compound may exhibit biological activity, particularly in pharmacology. Its interactions with biomolecules are under investigation for potential therapeutic applications.
- Mechanism of Action : The compound can hydrolyze to release active intermediates that modulate enzyme or receptor activity, influencing various biological pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Metabolic Stability | Enhanced by structural modifications | |
| Hepatotoxicity | Increased liver enzymes at high doses | |
| Body Weight Changes | Significant reduction at high doses | |
| Oxidation Pathway | Mediated by cytochrome P450 enzymes |
Pharmacological Insights
Research Findings
- Studies have shown that compounds similar to this compound can influence metabolic stability and pharmacokinetics. For example, replacing the tert-butyl group with other substituents can enhance metabolic stability and reduce hepatic clearance.
Table 2: Comparative Toxicological Data
| Compound Type | Observed Effects | Reference |
|---|---|---|
| tert-Butyl derivatives | Potential hepatotoxicity at high doses | |
| Related compounds | Alterations in body weight and hematological parameters |
Industrial Applications
Use in Specialty Chemicals
- This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and plastics.
Case Studies
-
In Vivo Studies :
- Research involving Fischer 344 rats demonstrated significant physiological changes at higher doses of related compounds, emphasizing the need for careful dose management to assess safety profiles.
-
In Vitro Studies :
- Assays using liver microsomes indicated that the metabolic pathways for these compounds primarily involve oxidation processes mediated by cytochrome P450 enzymes. Understanding these pathways is crucial for predicting the behavior of these compounds in biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 1-acetylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Ring Strain : Cyclopropane derivatives exhibit higher reactivity than cyclopentane or acyclic analogues due to angle strain, making them prone to ring-opening reactions .
- Substituent Effects: Electron-withdrawing groups (e.g., acetyl) increase electrophilicity of the ester carbonyl, whereas amino groups enhance nucleophilicity .
- Molecular Weight : Larger rings (e.g., cyclopentane) and additional substituents increase molecular weight, impacting solubility and volatility .
Physicochemical Properties
- Solubility: tert-Butyl esters generally exhibit high solubility in organic solvents (e.g., dichloromethane, ether). The acetyl group in the target compound may reduce polarity slightly compared to hydroxy or amino analogues .
- Stability : Cyclopropane derivatives are less thermally stable than cyclopentane or acyclic esters. Hydrolysis of the tert-butyl ester is acid-catalyzed, with reaction rates influenced by substituent electronic effects .
Biological Activity
tert-Butyl 1-acetylcyclopropanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. Understanding its biological effects is crucial for assessing its safety and efficacy in various applications, especially in medicinal chemistry.
- Chemical Formula : CHO
- Molecular Weight : 184.24 g/mol
- Structure : The compound features a tert-butyl group, an acetyl group, and a cyclopropanecarboxylate moiety, which contribute to its unique reactivity and biological profile.
Pharmacological Effects
Research indicates that compounds with a tert-butyl group often exhibit significant metabolic lability, impacting their pharmacokinetic properties. In particular, the presence of the tert-butyl group can influence the compound's stability and absorption rates in biological systems .
- Metabolic Stability : A comparative study demonstrated that replacing the tert-butyl group with other functional groups (e.g., trifluoromethyl) can enhance metabolic stability. This modification results in reduced hepatic clearance and improved oral bioavailability, which are critical factors in drug development .
- Toxicological Profile : Studies have shown that high doses of similar compounds lead to adverse effects such as hyperkeratosis and increased liver enzyme activities, indicating potential hepatotoxicity. For example, a NOAEL (No Observed Adverse Effect Level) of 70 mg/kg was established in related studies on structurally similar compounds .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- In Vivo Studies : In a study involving Fischer 344 rats administered with related compounds, significant reductions in body weight and alterations in hematological parameters were observed at higher doses. These findings underscore the importance of dose management when assessing the safety profile of such compounds .
- In Vitro Studies : In vitro assays using liver microsomes have indicated that the metabolic pathway for these compounds primarily involves oxidation processes mediated by cytochrome P450 enzymes. This metabolic pathway is crucial for predicting how these compounds will behave in vivo .
Table 1: Summary of Biological Activities
Table 2: Comparative Toxicological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
